molecular formula C10H13BO3 B11821964 4-(But-2-en-1-yloxy)phenylboronic acid

4-(But-2-en-1-yloxy)phenylboronic acid

Cat. No.: B11821964
M. Wt: 192.02 g/mol
InChI Key: OVGCUCIIUMMWEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(but-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with but-2-en-1-ol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for [4-(but-2-en-1-yloxy)phenyl]boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[4-(but-2-en-1-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-methoxyphenylboronic acid
  • 4-vinylphenylboronic acid

Uniqueness

Compared to similar compounds, [4-(but-2-en-1-yloxy)phenyl]boronic acid has a unique but-2-en-1-yloxy substituent that imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other boronic acids may not be as effective.

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(4-but-2-enoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3

InChI Key

OVGCUCIIUMMWEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC=CC)(O)O

Origin of Product

United States

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